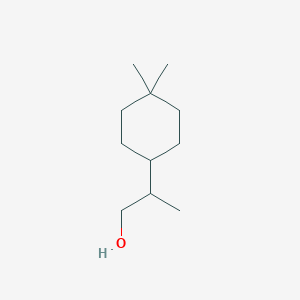![molecular formula C13H11F3N6O B2411720 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole CAS No. 477709-60-7](/img/structure/B2411720.png)
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a tetraazole derivative, which contains a 1H-pyrazol-4-yl group and a 4-methoxyphenyl group. Tetraazoles are a class of compounds known for their high nitrogen content and have been studied for potential use in pharmaceuticals and as energetic materials . The 1H-pyrazol-4-yl group is a common motif in medicinal chemistry, known for its bioisosteric properties . The 4-methoxyphenyl group is a common substituent in organic chemistry, often contributing to the lipophilicity and thus the bioavailability of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetraazole ring, the 1H-pyrazol-4-yl group, and the 4-methoxyphenyl group. The trifluoromethyl group attached to the pyrazole ring would be a strong electron-withdrawing group, likely impacting the electronic properties of the molecule .Chemical Reactions Analysis
As a tetraazole derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions at the tetraazole ring . The presence of the trifluoromethyl group could also make the compound susceptible to reactions involving this group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity . The methoxy group could contribute to the compound’s lipophilicity .科学的研究の応用
Chemical Modification and Pharmacological Potential
- Pyrazole and 1,2,4-triazole derivatives, including structures like 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole, are significant in modern medicine due to their chemical modification potential and pharmacological properties. The combination of 1,2,4-triazole and pyrazole in one molecule increases the likelihood of interaction with various biological targets, making them scientifically attractive for drug development (Fedotov et al., 2022).
Anticancer and Antibacterial Properties
- Some 1,2,4-triazole derivatives containing pyrazole and tetrazole rings have been shown to possess anticancer and antibacterial properties. This includes activity against various human tumor cell lines and significant antibacterial activity against both gram-positive and gram-negative bacteria (Khanage et al., 2011).
Catalysts in Chemical Reactions
- Compounds with pyrazolyl–triazolyl donor ligands, similar in structure to the chemical , have been used as catalysts in hydroamination reactions. These compounds demonstrate the versatility of such structures in catalytic applications (Hua et al., 2012).
Antimicrobial and Antifungal Agents
- A variety of pyrazole and triazole derivatives, including similar structures, have been evaluated for their antimicrobial and antifungal properties. These compounds have shown a broad spectrum of activity and are considered promising candidates for developing new antimicrobial agents (Bhat et al., 2016), (Emmadi et al., 2015).
Antitubercular Agents
- Novel pyrazolo-triazole hybrids have been identified as potential antitubercular agents. This highlights the potential of such compounds in the treatment of tuberculosis and related diseases (Nayak et al., 2016).
Optoelectronic Applications
- Pyrazole-1,2,3-triazole hybrids have been investigated for their suitability in optoelectronic devices. These compounds have shown potential in applications such as semiconductor thin films, indicating their utility beyond pharmaceutical uses (Azab et al., 2021).
将来の方向性
特性
IUPAC Name |
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O/c1-21-7-10(11(18-21)13(14,15)16)12-17-19-20-22(12)8-3-5-9(23-2)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVCFMNMPAVDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2411637.png)

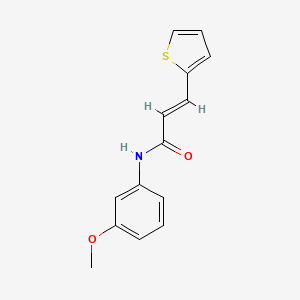
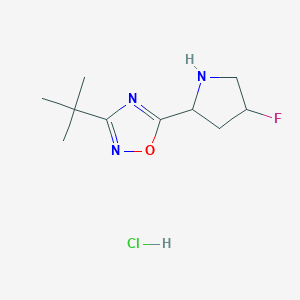
![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
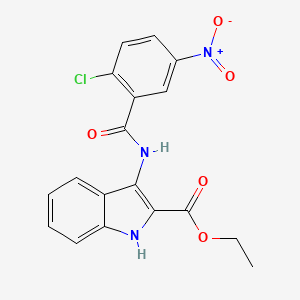
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)
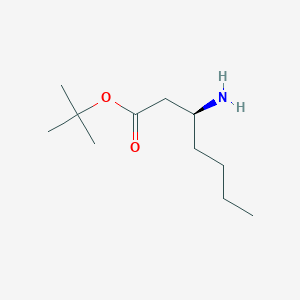
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)
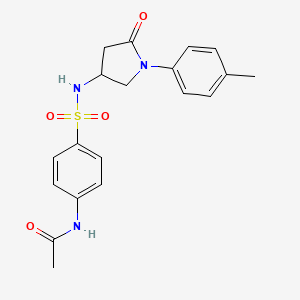
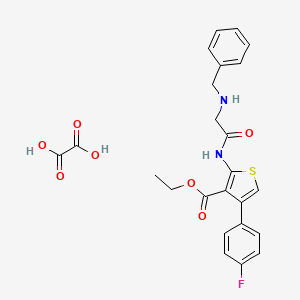
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)
